molecular formula C12H17NO3 B061133 tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate CAS No. 179060-28-7

tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B061133
CAS No.: 179060-28-7
M. Wt: 223.27 g/mol
InChI Key: AAPUUGDFHOCKDP-UHFFFAOYSA-N
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Description

tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate is a heterocyclic compound that features a furo-pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester group enhances its stability and solubility, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-methyl 4,7-dihydrofuro[2,3-c]pyridine-2,6(5H)-dicarboxylate
  • 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine

Uniqueness

tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it more suitable for certain applications compared to similar compounds.

Properties

IUPAC Name

tert-butyl 5,7-dihydro-4H-furo[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-6-4-9-5-7-15-10(9)8-13/h5,7H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPUUGDFHOCKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465449
Record name tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179060-28-7
Record name tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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